molecular formula C14H9N3 B14743890 4-[Diazo(phenyl)methyl]benzonitrile CAS No. 838-14-2

4-[Diazo(phenyl)methyl]benzonitrile

Cat. No.: B14743890
CAS No.: 838-14-2
M. Wt: 219.24 g/mol
InChI Key: UYEKYZFWJXFZDQ-UHFFFAOYSA-N
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Description

4-[Diazo(phenyl)methyl]benzonitrile is an organic compound that features both diazo and nitrile functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Diazo(phenyl)methyl]benzonitrile typically involves the diazotization of an appropriate amine precursor. One common method involves the reaction of aniline derivatives with nitrous acid, generated in situ from sodium nitrite and hydrochloric acid, to form the diazonium salt. This intermediate can then be reacted with benzonitrile under controlled conditions to yield the desired product .

Industrial Production Methods

Continuous flow methods offer enhanced safety and efficiency, particularly for handling reactive intermediates like diazo compounds .

Chemical Reactions Analysis

Types of Reactions

4-[Diazo(phenyl)methyl]benzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nitrous Acid: Used for the initial diazotization step.

    Copper Salts: Employed in Sandmeyer reactions to facilitate substitution.

    Aromatic Compounds: Used in coupling reactions to form azo compounds.

Major Products

    Aryl Halides: Formed through Sandmeyer reactions.

    Azo Compounds: Resulting from coupling reactions with aromatic compounds.

Scientific Research Applications

4-[Diazo(phenyl)methyl]benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[Diazo(phenyl)methyl]benzonitrile involves the formation of reactive intermediates, such as diazonium ions, which can undergo various transformations. These intermediates can react with nucleophiles, leading to the formation of new bonds and the generation of diverse products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[Diazo(phenyl)methyl]benzonitrile is unique due to its combination of diazo and nitrile functional groups, which confer distinct reactivity and versatility in synthetic applications. This dual functionality allows for a broader range of chemical transformations compared to simpler diazonium salts .

Properties

CAS No.

838-14-2

Molecular Formula

C14H9N3

Molecular Weight

219.24 g/mol

IUPAC Name

4-[diazo(phenyl)methyl]benzonitrile

InChI

InChI=1S/C14H9N3/c15-10-11-6-8-13(9-7-11)14(17-16)12-4-2-1-3-5-12/h1-9H

InChI Key

UYEKYZFWJXFZDQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=[N+]=[N-])C2=CC=C(C=C2)C#N

Origin of Product

United States

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